molecular formula C13H13ClN2O3 B11748430 N-Acetyl-6-chlorotryptophan

N-Acetyl-6-chlorotryptophan

Cat. No.: B11748430
M. Wt: 280.70 g/mol
InChI Key: LCLMWFCLWYOLIO-LBPRGKRZSA-N
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Description

N-Acetyl 6-Chlorotryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl 6-Chlorotryptophan can be synthesized through the condensation of 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis with L-aminoacylase . Another method involves the acylation of an activated amino acid derived from serine in situ, coupled with an enzymatic resolution step to furnish enantiopure analogues .

Industrial Production Methods

While specific industrial production methods for N-Acetyl 6-Chlorotryptophan are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions and enzymatic hydrolysis, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl 6-Chlorotryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted analogues .

Scientific Research Applications

N-Acetyl 6-Chlorotryptophan has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

(2S)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1

InChI Key

LCLMWFCLWYOLIO-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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